molecular formula C4H8O6S B13320669 Methyl2-hydroxy-3-sulfopropanoate

Methyl2-hydroxy-3-sulfopropanoate

Cat. No.: B13320669
M. Wt: 184.17 g/mol
InChI Key: KIKVBXMJAVBHFG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-sulfopropanoate is an organic compound with the molecular formula C4H8O6S It is a derivative of propanoic acid, featuring a hydroxyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-sulfopropanoate typically involves the esterification of 2-hydroxy-3-sulfopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-hydroxy-3-sulfopropanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-sulfopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a thiol group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-sulfopropanoate or 2-carboxy-3-sulfopropanoate.

    Reduction: Formation of 2-hydroxy-3-thiopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-sulfopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-sulfopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-sulfopropanoic acid: Similar structure but lacks the methyl ester group.

    Methyl 2-hydroxy-3-thiopropanoate: Similar structure but with a thiol group instead of a sulfonic acid group.

    Methyl 2-hydroxy-3-phosphopropanoate: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.

Uniqueness

Methyl 2-hydroxy-3-sulfopropanoate is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in different scientific fields highlight its versatility and importance.

Properties

IUPAC Name

2-hydroxy-3-methoxy-3-oxopropane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O6S/c1-10-4(6)3(5)2-11(7,8)9/h3,5H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVBXMJAVBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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